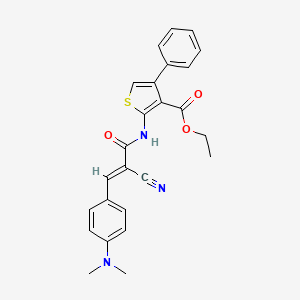

(E)-ethyl 2-(2-cyano-3-(4-(dimethylamino)phenyl)acrylamido)-4-phenylthiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(E)-ethyl 2-(2-cyano-3-(4-(dimethylamino)phenyl)acrylamido)-4-phenylthiophene-3-carboxylate” is a type of organic dye. It is one of the most important dyes used in Dye-Sensitized Solar Cells (DSSC) due to its high molar extinction coefficient, simple synthesis process, reduced adverse environmental effects, and abundance .

Synthesis Analysis

The synthesis of this compound involves the use of commercial P25 TiO2 material as a photoanode, 2-cyano 3-(4-diphenylaminophenyl) prop 2-enoic acid dye as a sensitizer, I-/I3- as an electrolyte, and Platinum (Pt) used as a counter electrode .Molecular Structure Analysis

The molecular structure of this compound is close to planar, with a maximum deviation of 0.145 (3) Å. The dihedral angle between the phenyl and benzene rings is 11.22 (14)° . Intramolecular C—H⋯O and C—H⋯N interactions occur .Chemical Reactions Analysis

The compound is used as a sensitizer in Dye-Sensitized Solar Cells (DSSC). The solar cell efficiency of the synthesized dye is 1.7% with Voc=0.67V, Jsc=4.6mA/m2, and fill factor (FF) =56% .Physical And Chemical Properties Analysis

The compound has a molecular formula of C12H12N2O2 and a molecular weight of 216.242 . Its physical properties include a density of 1.3±0.1 g/cm3, boiling point of 407.9±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Antioxidant and Anti-inflammatory Activities

A study focused on synthesizing and evaluating a series of compounds, including ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, which are closely related to the specified chemical. These compounds were assessed for their in vitro antioxidant properties across three different models and in vivo anti-inflammatory activities through the carrageenan-induced rat paw edema model. The results indicated that compounds with phenolic substitution displayed greater antioxidant and anti-inflammatory activities. This research underscores the potential of such compounds in developing treatments for conditions associated with oxidative stress and inflammation (Madhavi & Sreeramya, 2017).

Polymerization and Material Science

Another dimension of research explores the polymerization reactions involving related compounds. For example, ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate, a compound with structural similarities, was utilized to initiate the diradical polymerization of acrylonitrile. This study provides insights into the kinetics of polymerization and the effects of initiator concentration and temperature on molecular weight, showcasing the role of these compounds in the synthesis of polymeric materials with specific properties (Li et al., 1991).

Fluorescence and Sensing Applications

Research on the fluorescence characteristics of ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodophenyl)-1H-pyrrol-2-yl)acrylate and its isomers highlights the impact of configuration on fluorescence and potential anti-cancer activity. This study elucidates how the stereochemistry of such compounds influences their optical properties and biological activities, suggesting their utility in developing fluorescent probes for biological imaging and therapeutics (Irfan et al., 2021).

Wirkmechanismus

Target of Action

It is known that the compound is used as a dye in electrochemical cell applications .

Mode of Action

The compound, also known as a Phenyl-conjugated Oligoene dye, is synthesized chemically and its structure is confirmed by 1H NMR and 13C NMR spectrum . It interacts with its targets through electron transfer processes, which are reversible . The details about these processes are obtained from cyclic-voltammograms .

Biochemical Pathways

The compound is involved in the electron transfer processes in electrochemical cells

Pharmacokinetics

The compound’s interaction with its targets through electron transfer processes suggests that it may have unique pharmacokinetic properties .

Result of Action

The compound is used as a sensitizer in Dye-Sensitized Solar Cells (DSSCs) . The solar cell efficiency of the synthesized dye is 1.7% with Voc=0.67V, Jsc=4.6mA/m^2, and fill factor (FF) =56% .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature . For instance, the cyclic voltammetry of the dye was taken at a temperature of 20°C .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-[[(E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3S/c1-4-31-25(30)22-21(18-8-6-5-7-9-18)16-32-24(22)27-23(29)19(15-26)14-17-10-12-20(13-11-17)28(2)3/h5-14,16H,4H2,1-3H3,(H,27,29)/b19-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFKYQPJDXBRBS-XMHGGMMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C(=CC3=CC=C(C=C3)N(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2891056.png)

![2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2891057.png)

![4-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B2891060.png)

![7-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2891062.png)

![(4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2891065.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2891067.png)